1-(3,5-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(3,5-Dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by a 4,5-dihydroimidazole core. Key structural features include:
- A 3,5-dimethoxybenzoyl group at position 1, contributing to electron-rich aromatic interactions.
- A saturated 4,5-dihydroimidazole ring, which may influence conformational flexibility and metabolic stability.
Imidazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and chemosensory properties . For example, structurally analogous compounds, such as 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole, have demonstrated utility as ligands for Ir³⁺ complexes in chemosensors .
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-4-6-15(7-5-14)13-26-20-21-8-9-22(20)19(23)16-10-17(24-2)12-18(11-16)25-3/h4-7,10-12H,8-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJBQDVDGFXECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps, typically starting with the preparation of the imidazole ring. The synthetic route may include:
Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal, ammonia, and an aldehyde under acidic or basic conditions.
Introduction of the 3,5-Dimethoxybenzoyl Group: This step involves the acylation of the imidazole ring using 3,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine.
Attachment of the 4-Methylphenylmethylsulfanyl Group: This can be accomplished through a nucleophilic substitution reaction, where the imidazole derivative reacts with 4-methylphenylmethylsulfanyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3,5-Dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an imidazole ring substituted with a 3,5-dimethoxybenzoyl group and a thioether linkage to a 4-methylphenyl group. The synthesis of such compounds typically involves multi-step reactions that may include:
- Formation of the imidazole core through condensation reactions.
- Introduction of substituents via electrophilic aromatic substitution or nucleophilic additions.
- Purification techniques such as chromatography to isolate the desired product.
Synthetic Pathway Example
A general synthetic pathway might involve:
- Synthesis of the imidazole core : Using precursors such as aldehydes and amines under acidic conditions.
- Functionalization : Introducing the 3,5-dimethoxybenzoyl moiety and the methylthio group through specific coupling reactions.
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. Studies indicate that compounds similar to 1-(3,5-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole exhibit significant activity against various bacterial strains. For instance, modifications in the imidazole structure can enhance its binding affinity to bacterial enzymes, leading to increased antimicrobial efficacy .
Anti-inflammatory Properties
Research has shown that imidazole derivatives can act as anti-inflammatory agents. The presence of specific substituents on the imidazole ring can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response . Compounds with similar structures have demonstrated potential in reducing inflammation in various animal models.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Studies have indicated that certain imidazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways . The incorporation of a benzoyl group may enhance this effect by increasing lipophilicity and facilitating cellular uptake.
Case Studies
- Antimicrobial Efficacy : A study evaluated various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited zones of inhibition comparable to standard antibiotics .
- Anti-inflammatory Activity : In vivo studies demonstrated that certain imidazole derivatives significantly reduced paw edema in rat models, suggesting their potential as anti-inflammatory agents .
- Anticancer Activity : A series of synthesized imidazole derivatives were tested for cytotoxicity against different cancer cell lines, showing promising results with IC50 values indicating effective growth inhibition .
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs.
- Lipophilicity : The [(4-methylphenyl)methyl]sulfanyl group enhances lipophilicity compared to simpler phenyl or dichlorophenyl substituents, which may improve membrane permeability .
Crystallographic and Computational Studies
- Structural Validation : Tools like SHELX () and ORTEP-III () are critical for confirming imidazole derivatives’ crystal structures . For example, 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole () was resolved with an R factor of 0.039, demonstrating high precision .
Biological Activity
1-(3,5-Dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic compound that belongs to the imidazole class. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections will delve into its synthesis, biological mechanisms, and research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 3,5-Dimethoxybenzoyl Chloride : Reacting 3,5-dimethoxybenzoic acid with thionyl chloride.
- Nucleophilic Substitution : The benzoyl chloride is reacted with an appropriate amine or piperazine derivative.
- Alkylation : Alkylating agents such as 4-methylbenzyl chloride are used to introduce the sulfanyl group.
The exact mechanism of action for this compound is not fully understood. However, it is hypothesized to interact with various cellular targets, potentially including:
- Enzymes involved in metabolic pathways.
- Receptors that mediate cellular signaling.
Anticancer Activity
Research indicates that imidazole derivatives often exhibit significant anticancer properties. For instance:
- Inhibition of Farnesyltransferase (FT) : Similar compounds have shown potent inhibition of FT, which is crucial in the post-translational modification of proteins involved in cancer cell proliferation .
- Cell Viability Studies : Compounds related to this structure have been tested against various cancer cell lines, demonstrating reduced cell viability at micromolar concentrations.
Antimicrobial Properties
Imidazole derivatives are also known for their antimicrobial activity:
- Antifungal Activity : Studies have shown that similar compounds exhibit antifungal effects against pathogens like Candida species and Aspergillus .
- Bacterial Inhibition : Some derivatives have been effective against Gram-positive and Gram-negative bacteria.
Case Studies
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of imidazole derivatives. Key findings include:
- The presence of hydrophobic substituents enhances enzyme inhibitory activity.
- The incorporation of electron-withdrawing groups increases the potency against specific targets.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3,5-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
A multi-step approach is typically employed, involving:
- Condensation reactions of substituted benzoyl chlorides with thiourea derivatives under anhydrous conditions.
- Thiol-ether formation using [(4-methylphenyl)methyl] mercaptan, optimized via catalytic bases (e.g., K₂CO₃) in aprotic solvents like DMF .
- Cyclization of intermediates using microwave-assisted heating or reflux in toluene to form the dihydroimidazole core .
Validation of intermediates via TLC and HPLC is critical to ensure reaction progression.
Q. How can the compound’s structural integrity be confirmed post-synthesis?
Key techniques include:
- Single-crystal X-ray diffraction (XRD) to resolve the imidazole ring geometry and substituent orientations .
- ¹H/¹³C NMR spectroscopy to verify methoxy, benzoyl, and thioether substituents (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ 3.8 ppm) .
- FT-IR spectroscopy to confirm carbonyl (C=O, ~1680 cm⁻¹) and C-S (thioether, ~680 cm⁻¹) functional groups .
Q. What safety protocols are essential for handling this compound?
- Store in anhydrous, inert conditions (argon/vacuum) to prevent hydrolysis of the thioether group .
- Use PPE (gloves, goggles) due to potential skin/eye irritation from imidazole derivatives.
- Dispose of waste via incineration to avoid aquatic toxicity, as imidazoles may harm aquatic organisms .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum mechanical calculations (DFT) model transition states and intermediates to identify energetically favorable pathways .
- Reaction path search algorithms (e.g., GRRM) predict regioselectivity in cyclization steps, reducing trial-and-error experimentation .
- Molecular docking (AutoDock Vina) evaluates steric/electronic compatibility of substituents for target binding, as demonstrated in similar imidazole derivatives .
Q. How can contradictory biological activity data be resolved?
- Purity validation : Use HPLC-MS to rule out byproducts (e.g., oxidized thioethers) that may skew bioassay results .
- Dose-response assays : Perform IC₅₀ titrations in triplicate to confirm potency against multidrug-resistant pathogens, as seen in imidazole-based antifungals .
- Metabolic stability tests : Assess hepatic microsome degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
Q. What strategies improve yield in scale-up synthesis?
- Design of Experiments (DoE) : Optimize solvent polarity (e.g., switching from DMF to THF) and catalyst loading (e.g., 10 mol% vs. 5 mol%) .
- Flow chemistry : Continuous reactors enhance heat/mass transfer during exothermic cyclization steps, minimizing side reactions .
- In situ FT-IR monitoring : Detects intermediate accumulation to adjust reagent addition rates dynamically .
Q. How can structural analogs be designed for enhanced target specificity?
- Structure-Activity Relationship (SAR) : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to modulate lipophilicity and binding affinity .
- Bioisosteric replacement : Substitute the thioether with sulfoxide/sulfone groups to improve metabolic stability while retaining target engagement .
Q. What analytical techniques resolve spectral discrepancies in substituted imidazoles?
- NOESY NMR : Clarifies spatial proximity of substituents (e.g., methoxy vs. thioether groups) in conformationally flexible analogs .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when isotopic patterns overlap (e.g., distinguishing C₁₃H₁₆N₂O₂S from C₁₄H₁₈N₂O₂) .
- Dynamic light scattering (DLS) : Detects aggregation in polar solvents, which may obscure UV-Vis or fluorescence data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
